Odoroside H
Overview
Description
Odoroside H is a cardenolide glycoside, a type of steroid glycoside, primarily isolated from the roots of Nerium oleander L., a plant belonging to the Apocynaceae family . This compound is known for its significant biological activities, particularly in the field of medicine and pharmacology.
Mechanism of Action
Target of Action
Odoroside H is a monoglycosidic cardenolide, a type of cardiac glycoside . Its primary targets are cancer cells, particularly those from hematopoietic tumors and carcinomas .
Mode of Action
This compound interacts with its targets by inhibiting their growth . . This suggests that this compound may have a unique mode of action that warrants further investigation.
Biochemical Pathways
It has been suggested that the expression of several proteins involved in rna function and processing (rps13, rplp0, ran, rbm26, hnrnpc, erh) correlates with the anticancer effect of this compound
Result of Action
This compound has been shown to inhibit the growth of 14 cell lines from hematopoietic tumors and 5 of 6 carcinomas . This suggests that this compound has a significant molecular and cellular effect, particularly in the context of cancer treatment.
Action Environment
It’s worth noting that the extraction method can impact the concentration of this compound obtained from nerium oleander leaves
Biochemical Analysis
Biochemical Properties
Odoroside H interacts with various enzymes, proteins, and other biomolecules. The phytochemical profiling revealed the monoglycosidic cardenolides adynerin, neritaloside, odoroside A, this compound, oleandrin, and vanderoside as major bioactive secondary metabolites of Breastin . Major molecular mechanisms of drug resistance were not correlated with the activity of this compound and neritaloside .
Cellular Effects
This compound has been shown to inhibit the growth of 14 cell lines from hematopoietic tumors and 5 of 6 carcinomas . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The cellular responsiveness of this compound was not correlated with all other classical drug resistance mechanisms, i.e., ATP-binding cassette transporters (ABCB1, ABCB5, ABCC1, ABCG2), oncogenes (EGFR, RAS), tumor suppressors (TP53, WT1), and others (GSTP1, HSP90, proliferation rate), in 59 tumor cell lines of the National Cancer Institute (NCI, USA), indicating that this compound may indeed bypass drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Odoroside H can be synthesized through the biotransformation of uzarigenin, another cardenolide. The process involves the use of Cunninghamella echinulata NRRL 1382, a type of fungus, under specific incubation periods . The methylene chloride extract of the roots of Nerium oleander is chromatographed using a silica gel column, gradually eluted by petroleum ether and ethyl acetate with increasing proportions of ethyl acetate. Further purification is achieved by repeated crystallization from hot methanol .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar extraction and purification techniques as those used in laboratory settings, scaled up for larger quantities. The use of biotransformation and chromatographic techniques would be essential in an industrial context.
Chemical Reactions Analysis
Types of Reactions: Odoroside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Odoroside H has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of cardenolides.
Biology: this compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: This compound has shown promise in cancer research, particularly in overcoming drug resistance in tumor cells. It inhibits the growth of various cancer cell lines and is being investigated for its potential as an anticancer agent.
Comparison with Similar Compounds
- Oleandrin
- Neritaloside
- Strospeside
- 21-Hydroxyodoroside H
This compound stands out due to its unique interactions with cellular targets and its potential to bypass traditional drug resistance pathways, highlighting its importance in ongoing scientific research.
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-HYDVPRFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318195 | |
Record name | Odoroside H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18810-25-8 | |
Record name | Odoroside H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18810-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Odoroside H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odoroside H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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